molecular formula C15H15N5O2S B11567035 N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide

N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide

Cat. No.: B11567035
M. Wt: 329.4 g/mol
InChI Key: XLJQMEUZSPZIKG-UHFFFAOYSA-N
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Description

MBA , is a synthetic organic compound. Its chemical formula is C₁₃H₁₆N₆O₂S, and it combines a purine base (derived from adenine) with an acetamide group. The compound’s structure includes a benzyl group attached to the nitrogen atom of the purine ring via a methoxy (OCH₃) linker. MBA is of interest due to its potential biological activities and applications.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for MBA, but one common method involves the following steps:

    Purine Derivative Synthesis: Start with a purine derivative (e.g., 6-mercaptopurine) and react it with 4-methoxybenzyl chloride to form the benzylated purine intermediate.

    Acetylation: The benzylated purine intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    Purification: The resulting MBA compound is purified through recrystallization or chromatography.

2.2 Industrial Production: MBA is not produced on an industrial scale, but it serves as a valuable intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

MBA can undergo various chemical reactions:

    Oxidation: MBA can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the benzyl group can yield the corresponding methyl derivative.

    Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed during these reactions depend on reaction conditions and substituents. For example, reduction of the benzyl group leads to N-(4-methoxyethyl)-2-(9H-purin-6-ylsulfanyl)acetamide.

Scientific Research Applications

MBA has diverse applications:

    Medicine: MBA derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. Researchers explore their potential as drug candidates.

    Chemical Biology: MBA-based probes help study purine-related pathways and enzyme activity.

    Industry: MBA serves as a building block for other compounds.

Mechanism of Action

The exact mechanism of MBA’s effects remains an active area of research. It likely involves interactions with purine receptors, enzymes, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

MBA’s uniqueness lies in its combination of a purine scaffold with a benzyl group. Similar compounds include 6-mercaptopurine (without the benzyl group) and other purine-based derivatives.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20)

InChI Key

XLJQMEUZSPZIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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